molecular formula C10H9N3O B1298392 N-phenyl-1H-pyrazole-3-carboxamide CAS No. 124828-46-2

N-phenyl-1H-pyrazole-3-carboxamide

Cat. No. B1298392
M. Wt: 187.2 g/mol
InChI Key: WMZYZYFPPQOFKY-UHFFFAOYSA-N
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Description

N-phenyl-1H-pyrazole-3-carboxamide derivatives are a class of compounds that have been extensively studied due to their diverse biological activities. These compounds have been synthesized and characterized for their potential use as antifungal, antibacterial, and anticancer agents. The core structure of these derivatives consists of a pyrazole ring substituted with various functional groups that contribute to their biological activities .

Synthesis Analysis

The synthesis of N-phenyl-1H-pyrazole-3-carboxamide derivatives involves various chemical reactions, often starting with the formation of the pyrazole ring followed by functionalization at different positions. For instance, the synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives involves characterizing the target compounds by spectral data and bioassaying them against phytopathogenic fungi . Similarly, the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and their antifungal activities have been reported . The synthesis process is often complemented by computational studies, such as DFT calculations, to predict the stability and reactivity of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of N-phenyl-1H-pyrazole-3-carboxamide derivatives is crucial for their biological activity. X-ray crystallography, Hirshfeld surface analysis, and DFT calculations are commonly used to determine the structure and intermolecular interactions of these compounds . For example, the crystal packing of antipyrine-like derivatives is stabilized by a combination of hydrogen bonds and π-interactions . The molecular sheets formed by these interactions are essential for the stability and biological activity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of N-phenyl-1H-pyrazole-3-carboxamide derivatives is influenced by their functional groups. These compounds undergo various functionalization reactions, such as the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with aminophenols, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . The reaction mechanisms and the influence of different substituents on the reactivity are often studied using computational methods to gain insights into the reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenyl-1H-pyrazole-3-carboxamide derivatives, such as thermal stability, solubility, and optical properties, are important for their practical applications. For instance, the synthesized pyrazole derivative in study was found to be thermally stable up to 190°C, and its nonlinear optical properties were investigated. The solubility and solvent effects on the structural parameters of these compounds are also studied to understand their behavior in different environments .

Scientific Research Applications

1. Anticoagulant Drug Discovery

  • Application Summary: N-phenyl-1H-pyrazole-3-carboxamide derivatives have been identified as privileged fragments for Factor XIa (FXIa) inhibitors’ lead discovery . FXIa is a major target for anticoagulant drug discovery due to its reduced risk of bleeding .
  • Methods of Application: The researchers replaced the (E)-3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamide moiety in compound 3 with 5-(3-chlorophenyl)-1H-pyrazole-3-carboxamide . They synthesized and assessed the FXIa inhibitory potency of a series of 5-phenyl-1H-pyrazole-3-carboxamide derivatives .
  • Results: The lead compound 7za exhibited good in vitro inhibitory potency against FXIa and excellent in vitro coagulation activities . The binding mode of 7za with FXIa was studied and the results suggest that the 2-methylcyclopropanecarboxamide group of 7za makes 2 direct hydrogen bonds with Tyr58B and Thr35 in the FXIa backbone .

2. Anti-inflammatory Activity

  • Application Summary: A new series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and investigated for their anti-inflammatory activities .
  • Methods of Application: The anti-inflammatory activities of these compounds were investigated using the carrageenan-induced rat paw edema model in vivo .
  • Results: All the synthesized compounds were found to be potent anti-inflammatory agents .

3. Antiproliferative Agents

  • Application Summary: A series of novel N-methyl-substituted pyrazole carboxamide derivatives were synthesized and investigated for their antiproliferative activities .
  • Methods of Application: The antiproliferative activities of these compounds were evaluated against the human cervical cancer cell line (HeLa) using the xCELLigence system (Real-Time Analyzer) .
  • Results: Compound 16 showed the highest activity among the synthesized compounds with 64.10%, while starting compound 4 showed the highest at all with 80.82% .

4. Vascular Endothelial Cell Angiogenesis and Migration

  • Application Summary: N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide promotes vascular endothelial cell angiogenesis and migration in the absence of serum and FGF-2 .

5. Antifungal and Antibacterial Studies

  • Application Summary: Two coordination complexes based on pyrazole-based ligands, namely 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (L1) and 1,5-dimethyl-N-propyl-1H-pyrazole-3-carboxamide (L2), were synthesized to investigate bio-inorganic properties .
  • Results: Very competitive antifungal and anti-Fusarium activities were found compared to the reference standard cycloheximide . Additionally, L1 and L2 present very weak genotoxicity in contrast to the observed increase in genotoxicity for the coordination complexes C1 and C2 .

Safety And Hazards

Safety information for “N-phenyl-1H-pyrazole-3-carboxamide” indicates that it should be stored in a dark place, sealed in dry, at room temperature . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

N-phenyl-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10(9-6-7-11-13-9)12-8-4-2-1-3-5-8/h1-7H,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZYZYFPPQOFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-1H-pyrazole-3-carboxamide

CAS RN

124828-46-2
Record name N-Phenyl-1H-pyrazole-3-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124828462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB4UGM0L6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
M Sakai, N Takahashi, H Ikeda, Y Furutani… - Bioorganic & Medicinal …, 2021 - Elsevier
Hypoxia-inducible factor 1 (HIF-1) is a promising drug target for cancer chemotherapy. In our screening program aimed at identifying new HIF-1 inhibitors by using a hypoxia-responsive …
Number of citations: 4 www.sciencedirect.com
D Dressen, AW Garofalo, J Hawkinson… - Journal of medicinal …, 2007 - ACS Publications
The B1 receptor is an attractive target for the treatment of pain and inflammation. A series of 3-carboxamido-5-phenacylamino pyrazole B1 receptor antagonists are described that …
Number of citations: 43 pubs.acs.org
TR Helgren, TJ Hagen - Journal of chemical education, 2017 - ACS Publications
… To determine the necessity of the fused aryl system of the indazole fragment hit, N-phenyl-1H-pyrazole-3-carboxamide (4) was screened against the target and was found to exhibit a …
Number of citations: 56 pubs.acs.org
Q Zhang, M Yu, J Yuan, R Zhang, Y Liang… - The Journal of …, 2016 - ACS Publications
A formal [4 + 1] annulation of readily available α-arylhydrazonoketones and trimethylsulfoxonium iodide in the presence of cesium carbonate is described involving a sequential Corey–…
Number of citations: 24 pubs.acs.org
A Hossan, M Aljohani, AF Alrefaei, K Althumayri… - Arabian Journal of …, 2023 - Elsevier
… 5-Acetyl-4-amino-1-(4-chlorophenyl)-N-phenyl-1H-pyrazole-3-carboxamide (4) displayed binding energy value S = −7.1126 kcal/mol, standing on RMSD = 1.4975 through two π-H …
Number of citations: 3 www.sciencedirect.com
Y Zhou, J Zou, X Zhong, J Xu, K Gou, X Zhou… - European Journal of …, 2023 - Elsevier
Targeting mitochondrial complex I (CI) is emerging as an attractive anticancer strategy, and CI inhibitor IACS-010759 has achieved breakthrough success. However, the narrow …
Number of citations: 0 www.sciencedirect.com
Q Feng, ZL Liu, LX Xiong, MZ Wang… - Journal of agricultural …, 2010 - ACS Publications
In order to look for novel insecticides targeting the ryanodine receptor, four new series of anthranilic diamides containing modified N-pyridylpyrazoles were designed and synthesized. …
Number of citations: 110 pubs.acs.org
D Toman, R Jorda, H Ajani, V Kryštof… - Medicinal …, 2022 - ingentaconnect.com
Background: Cycle-regulating and transcriptional cyclin-dependent kinases (CDKs) are attractive targets in cancer drug development. Several CDK inhibitors have already been …
Number of citations: 1 www.ingentaconnect.com
R Urich, R Grimaldi, T Luksch… - Journal of medicinal …, 2014 - ACS Publications
Glycogen synthase kinase 3 (GSK3) is a genetically validated drug target for human African trypanosomiasis (HAT), also called African sleeping sickness. We report the synthesis and …
Number of citations: 40 pubs.acs.org
HA Eldeab, AF Eweas - Journal of Heterocyclic Chemistry, 2018 - Wiley Online Library
Microwave solvent‐free technique was employed to the synthesis of series of 2‐(1H‐perimidin‐2(3H)‐ylidene) derivatives, 4‐(1H‐perimidin‐2‐yl)‐1H‐pyrazole‐3‐carboxamides, …
Number of citations: 12 onlinelibrary.wiley.com

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